3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolopyrimidine core, and phenyl and methoxyphenyl substituents. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the piperidine ring, and the attachment of the phenyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable piperidine derivative is introduced.
Attachment of Phenyl and Methoxyphenyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new materials.
Biology: Its potential biological activity makes it a candidate for studies in cell biology, pharmacology, and biochemistry.
Medicine: It may have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: Its unique structure could make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: It could inhibit or activate specific biochemical pathways, leading to changes in cellular function.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-one: Similar structure but with a methyl group instead of a methoxy group.
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-chlorophenyl)pyrrolo[2,3-d]pyrimidin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one may confer unique chemical and biological properties, such as altered reactivity or binding affinity to biological targets, compared to its analogs.
Properties
Molecular Formula |
C29H32N4O4 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C29H32N4O4/c1-21(22-6-4-3-5-7-22)18-26(34)31-16-13-29(36,14-17-31)19-32-20-30-27-25(28(32)35)12-15-33(27)23-8-10-24(37-2)11-9-23/h3-12,15,20-21,36H,13-14,16-19H2,1-2H3/t21-/m1/s1 |
InChI Key |
GVGKEXBFBXWLFX-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CN3C4=CC=C(C=C4)OC)O)C5=CC=CC=C5 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CN3C4=CC=C(C=C4)OC)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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